Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate
Description
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound characterized by a fused bicyclic system (spiro[4.5]decane) containing three nitrogen atoms (1,3,7-positions) and two ketone groups (2,4-dioxo).
Properties
Molecular Formula |
C15H17N3O4 |
|---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
benzyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)7-4-8-18(10-15)14(21)22-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,16,17,19,20) |
InChI Key |
HLHWDIYMOKWYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)C(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Formation of the triazaspirocyclic core via condensation and cyclization reactions involving urea derivatives and oxalate esters.
- Introduction of the benzyl carboxylate group through esterification or by using benzyl-protected intermediates.
- Multi-step reaction sequences including primary condensation, acid-mediated transformations, and final functional group modifications.
Representative Synthetic Route (Adapted from Related Triazaspiro Compounds)
A patented method for related 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives provides a detailed multi-step route that can be adapted for the 7-carboxylate benzyl derivative:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Primary Reaction | Mix urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol under reflux (25-30°C) | Urea, diethyl oxalate, ammonium carbonate, sodium, anhydrous methanol | Formation of primary intermediate via condensation |
| 2. Secondary Reaction | Treat primary intermediate with concentrated hydrochloric acid | Concentrated HCl | Conversion to secondary product by acid-mediated cyclization |
| 3. Intermediate Reaction | React secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide | 2-(ethylamino)acetaldehyde, K3[Fe(CN)6] | Formation of the spirocyclic core with desired oxidation state |
| 4. Concentration and Isolation | Concentrate suspension to precipitate solid, filter, wash, and dry | Controlled evaporation and filtration | Isolation of pure triazaspiro compound |
This method achieves yields up to 75-80% but may require adaptation for the benzyl carboxylate substituent.
Specific Considerations for this compound
- The benzyl ester group is commonly introduced by esterification of the corresponding carboxylic acid intermediate with benzyl alcohol or by using benzyl-protected starting materials.
- Protection/deprotection steps may be necessary to maintain the integrity of the benzyl carboxylate during harsh reaction conditions.
- Reaction conditions such as solvent choice (e.g., ethanol, methanol), temperature control, and pH adjustment are critical for optimizing yield and purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting Materials | Urea, diethyl oxalate, ammonium carbonate, benzyl derivatives | Availability affects scalability |
| Solvent | Anhydrous methanol or ethanol | Methanol preferred for primary condensation |
| Temperature | 25-30°C for primary reaction | Reflux conditions applied |
| Acid Treatment | Concentrated hydrochloric acid | For cyclization and intermediate conversion |
| Molar Ratios | Diethyl oxalate:urea:sodium:ammonium carbonate:acid:others = 1:1.1-1.3:2:0.5-1:2-4:1.5-2 | Optimized for yield and purity |
| Reaction Time | Several hours per step | Depends on scale and batch size |
| Yield | Up to 75-80% | High yield for industrial relevance |
| Purification | Filtration, washing, drying | Solid isolation preferred |
Summary Table of Key Synthetic Routes and Features
Chemical Reactions Analysis
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and benzyl alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural Variations in Spirocyclic Frameworks
The table below highlights key structural and functional differences between the target compound and its analogs:
Functional Group Impact on Properties
- Triaza vs.
- Carboxylate Substituents : Benzyl esters (e.g., CAS 887120-96-9) improve lipophilicity, while tert-butyl variants (e.g., CAS 1391738-60-5) offer steric protection but may limit cell permeability .
- Spiro Ring Size: The [4.5]decane system in the target compound provides greater conformational flexibility compared to [4.4]nonane analogs, which may influence receptor docking .
Biological Activity
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with biological targets, pharmacological properties, and relevant research findings.
Compound Overview
- Molecular Formula : C15H17N3O4
- Molar Mass : 303.31 g/mol
- CAS Number : 1515043-01-2
This compound features a spiro structure characterized by two interconnected ring systems through nitrogen atoms. This configuration is typical of triazaspiro compounds and contributes to its biological activity.
Research indicates that this compound may act as a selective agonist at certain opioid receptors. Opioid receptors play a crucial role in pain modulation and are significant targets in the development of analgesics. The compound's ability to selectively interact with these receptors suggests potential applications in pain management and neuropharmacology .
Antinociceptive Effects
Studies have demonstrated that this compound exhibits antinociceptive effects in various experimental models. For instance, it has been evaluated for its efficacy in reducing pain responses in animal models, indicating its potential as a novel analgesic agent. The specific pathways through which it exerts these effects are still under investigation but may involve modulation of neurotransmitter release and receptor activation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with other compounds within the triazaspiro family:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate | C15H17N3O4 | Similar spiro structure; differs in nitrogen placement |
| 7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione | C14H17N3O2 | Lacks carboxylate functionality; primarily studied for pain modulation |
| Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane | C15H23N3O4 | Different alkyl group affecting solubility and biological activity |
This table highlights how the structural variations among these compounds influence their biological activities and pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Pain Modulation Studies :
- In a study assessing its analgesic properties using the formalin test in rodents, this compound significantly reduced pain responses compared to control groups. This suggests its potential as a therapeutic agent for chronic pain conditions.
- Receptor Binding Assays :
- Neuropharmacological Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
